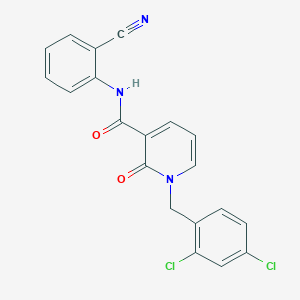

N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O2/c21-15-8-7-14(17(22)10-15)12-25-9-3-5-16(20(25)27)19(26)24-18-6-2-1-4-13(18)11-23/h1-10H,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEQUAXZSIGHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a cyanophenyl and dichlorobenzyl substituent. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation.

- Apoptosis Induction: Studies indicate that it can induce apoptosis in cancer cells by modulating apoptotic pathways.

- Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest in the S phase, which is critical for cancer treatment.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity.

Table 1: Antitumor Activity against Various Cell Lines

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 6.92 | 99.98 |

| A549 | 8.99 | 100.07 |

| DU145 | 7.89 | 99.93 |

| MCF7 | 8.26 | 100.39 |

These results indicate that the compound is effective against multiple cancer cell lines with IC50 values comparable to standard chemotherapeutics like Sunitinib .

Mechanistic Studies

Mechanistic investigations have revealed that the compound induces apoptosis through mitochondrial pathways. Key findings include:

- Mitochondrial Membrane Potential Changes: Treatment with the compound leads to a decrease in mitochondrial membrane potential, indicating early apoptotic events.

- Caspase Activation: The activation of caspase-3 was observed in a concentration-dependent manner, further supporting its role in apoptosis induction .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

In Vivo Studies: Animal models treated with this compound exhibited reduced tumor growth compared to control groups.

- Study Findings: Tumor size reduction was statistically significant (p < 0.05) after treatment for four weeks.

- Combination Therapy: Research indicates that combining this compound with other chemotherapeutic agents enhances overall efficacy and reduces side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s structural analogs differ primarily in substituents on the pyridine core and the benzyl/amide groups. Key comparisons include:

Notes:

- The target’s 2,4-dichlorobenzyl group is shared with compounds like DM-11 and CymitQuimica’s discontinued analog , suggesting this group optimizes lipophilicity and target binding.

- The 2-cyanophenyl amide in the target introduces a nitrile group, which is absent in most analogs. This group may enhance hydrogen-bonding interactions compared to acetyl () or methoxy () substituents.

Discussion and Future Perspectives

The target compound’s unique substitution pattern distinguishes it from analogs with fluorine, methoxy, or acetyl groups. Future studies should prioritize:

Activity Profiling : Testing against kinase or proteasome targets, given the success of BMS-777607 and Compound 24 .

Solubility Optimization : Introducing polar groups (e.g., morpholine) to balance lipophilicity from the dichlorobenzyl group.

Synthetic Scalability : Leveraging methods from to improve yields .

This compound represents a promising scaffold for drug discovery, with substituent flexibility enabling tailored pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.